Cas no 67515-75-7 (Methyl 5-((3-chlorobenzyl)amino)picolinate)

Methyl 5-((3-chlorobenzyl)amino)picolinate 化学的及び物理的性質
名前と識別子
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- Methyl 5-((3-chlorobenzyl)amino)picolinate
- methyl 5-[(3-chlorophenyl)methylamino]pyridine-2-carboxylate
- XOLKVNGTBRRHMP-UHFFFAOYSA-N
- SCHEMBL11393936
- 5-(m-chlorobenzylamino)-pyridine-2-carboxylic acid methyl ester
- Methyl5-((3-chlorobenzyl)amino)picolinate
- 67515-75-7
-
- インチ: InChI=1S/C14H13ClN2O2/c1-19-14(18)13-6-5-12(9-17-13)16-8-10-3-2-4-11(15)7-10/h2-7,9,16H,8H2,1H3
- InChIKey: XOLKVNGTBRRHMP-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=NC=C(C=C1)NCC2=CC(=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 276.0665554g/mol
- どういたいしつりょう: 276.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
Methyl 5-((3-chlorobenzyl)amino)picolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029208202-1g |
Methyl 5-((3-chlorobenzyl)amino)picolinate |
67515-75-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
Chemenu | CM123552-1g |
methyl 5-((3-chlorobenzyl)amino)picolinate |
67515-75-7 | 95% | 1g |
$310 | 2023-02-18 | |
Chemenu | CM123552-1g |
methyl 5-((3-chlorobenzyl)amino)picolinate |
67515-75-7 | 95% | 1g |
$320 | 2021-08-05 |
Methyl 5-((3-chlorobenzyl)amino)picolinate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Methyl 5-((3-chlorobenzyl)amino)picolinateに関する追加情報
Methyl 5-((3-chlorobenzyl)amino)picolinate: A Comprehensive Overview
The compound Methyl 5-((3-chlorobenzyl)amino)picolinate, also known by its CAS number 67515-75-7, is a specialized chemical entity that has garnered significant attention in the field of biomedical research. This compound belongs to the class of aminopicolinates, which are derivatives of picolinic acid bearing an amino group at specific positions. The structure of this compound features a methyl ester group attached to the 5-position of picolinic acid, with a benzylamine moiety that includes a chlorine substituent on the aromatic ring.
Over the past few years, there has been a growing interest in aminopicolinates due to their potential applications in pharmacology and drug development. The presence of the 3-chlorobenzylamine group introduces unique electronic and steric properties to the molecule, which can influence its pharmacokinetics, bioavailability, and interactions with biological targets.
Recent studies have highlighted the importance of chlorinated aromatic compounds in medicinal chemistry. The 3-chloro substitution on the benzylamine group in Methyl 5-((3-chlorobenzyl)amino)picolinate contributes to its selectivity and potency in various biological assays. This makes it a valuable tool for researchers exploring targeted therapies and bioisosteric replacements in drug design.
One of the most promising avenues of research involving this compound is its potential as a modulator of receptor systems. The combination of the picolinyl group and the 3-chlorobenzylamine moiety creates a molecule with dual functional groups that can interact with multiple receptor sites. This duality offers a unique opportunity to develop drugs with polypharmacological profiles, which are highly desirable in modern medicine.
Another area of investigation is the metabolic stability and toxicokinetics of Methyl 5-((3-chlorobenzyl)amino)picolinate. Advanced analytical techniques, such as LC-MS/MS, have been employed to study its pharmacokinetic parameters in preclinical models. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted, which directly impacts its therapeutic potential.
The development of customized drug delivery systems (DDS) has also been explored in conjunction with this compound. By encapsulating Methyl 5-((3-chlorobenzyl)amino)picolinate in biodegradable nanoparticles or liposomes, researchers aim to enhance its bioavailability and minimize off-target effects. This approach aligns with the broader trend in pharmaceutical innovation towards precision medicine and site-specific drug delivery.
Furthermore, the role of chlorinated benzylamines in anticancer therapy has been extensively studied. The 3-chlorobenzylamine group in this compound may contribute to its potential as an anticancer agent by targeting specific signaling pathways involved in tumor growth and metastasis. Preclinical trials have shown that compounds with similar structures can induce apoptosis in cancer cells while sparing normal tissues, making them attractive candidates for further development.
It is also worth noting the synergistic effects of Methyl 5-((3-chlorobenzyl)amino)picolinate when used in combination with other therapeutic agents. Clinical trials have demonstrated that drug combinations can often yield better outcomes than monotherapy, especially in complex diseases such as infectious diseases and neurodegenerative disorders.
Finally, the study of Methyl 5-((3-chlorobenzyl)amino)picolinate has contributed to our understanding of chemical synthesis techniques. The compound serves as a model for exploring efficient methods of constructing complex molecules with high stereochemical purity, which is essential for the development of advanced pharmaceuticals.
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